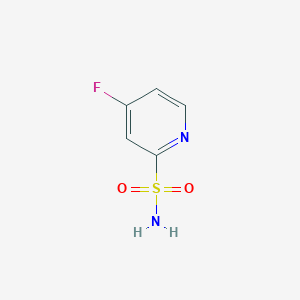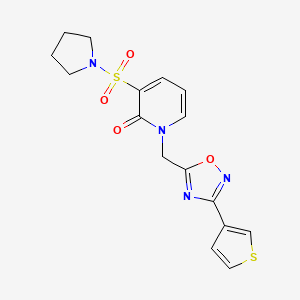![molecular formula C12H12F3NO4S B2631484 N-[2-(4-trifluoromethanesulfonylphenoxy)ethyl]prop-2-enamide CAS No. 2094871-06-2](/img/structure/B2631484.png)
N-[2-(4-trifluoromethanesulfonylphenoxy)ethyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-trifluoromethanesulfonylphenoxy)ethyl]prop-2-enamide is a synthetic organic compound characterized by the presence of a trifluoromethanesulfonyl group attached to a phenoxyethyl moiety, which is further connected to a prop-2-enamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-trifluoromethanesulfonylphenoxy)ethyl]prop-2-enamide typically involves the following steps:
Formation of the Phenoxyethyl Intermediate: The initial step involves the reaction of 4-trifluoromethanesulfonylphenol with an appropriate ethylating agent to form the phenoxyethyl intermediate.
Amidation Reaction: The phenoxyethyl intermediate is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes controlling reaction temperatures, using high-purity reagents, and employing purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(4-trifluoromethanesulfonylphenoxy)ethyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The trifluoromethanesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-trifluoromethanesulfonylphenoxy)ethyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of N-[2-(4-trifluoromethanesulfonylphenoxy)ethyl]prop-2-enamide involves its interaction with specific molecular targets. The trifluoromethanesulfonyl group is known for its strong electron-withdrawing properties, which can influence the reactivity of the compound. This can lead to the inhibition of enzymes or modulation of receptor activity, depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[2-(4-trifluoromethanesulfonylphenoxy)ethyl]prop-2-enamide: shares similarities with other triflamides and triflimides, such as:
Uniqueness
- The presence of the prop-2-enamide moiety in this compound distinguishes it from other triflamides and triflimides, providing unique reactivity and potential applications in various fields.
Eigenschaften
IUPAC Name |
N-[2-[4-(trifluoromethylsulfonyl)phenoxy]ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO4S/c1-2-11(17)16-7-8-20-9-3-5-10(6-4-9)21(18,19)12(13,14)15/h2-6H,1,7-8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJDIUDLCRSUNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCOC1=CC=C(C=C1)S(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(Furan-2-yl)-7-methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2631403.png)
![N-(4-bromophenyl)-2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]acetamide](/img/structure/B2631404.png)
![N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide](/img/structure/B2631405.png)

![N-(3,4-difluorophenyl)-N-[(3-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2631407.png)

![1-Cyclopropyl-3-[3-(2-oxoazetidin-1-yl)phenyl]-1-[1-(pyridin-3-yl)ethyl]urea](/img/structure/B2631409.png)
![1-(3,4-difluorobenzoyl)-N-[(4-sulfamoylphenyl)methyl]azetidine-3-carboxamide](/img/structure/B2631411.png)
![3-{[2-(Dimethylamino)ethyl]amino}-2-(methylamino)propanoic acid trihydrochloride](/img/structure/B2631416.png)
![3,7-bis(4-chlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2631417.png)

![1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B2631421.png)

![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-chlorophenyl)ethan-1-one](/img/structure/B2631424.png)
